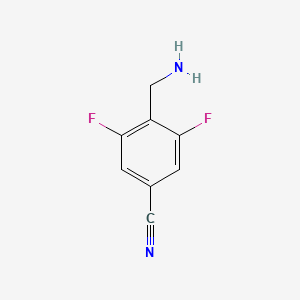
4-(Aminomethyl)-3,5-difluorobenzonitrile
Descripción general
Descripción
4-(Aminomethyl)-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H6F2N2 and its molecular weight is 168.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
Building Block for Synthesis
4-(Aminomethyl)-3,5-difluorobenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.
Biology
Ligand in Biochemical Assays
The compound is being investigated for its potential role as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological studies.
Medicine
Drug Discovery and Development
this compound is explored for its potential use in drug discovery, particularly as an enzyme inhibitor or receptor modulator. The presence of fluorine enhances its binding affinity and metabolic stability, making it suitable for therapeutic applications.
Antimicrobial Activity
Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Cancer Research
Given its structural similarities to known inhibitors in cancer pathways, this compound could be investigated as a potential anticancer agent.
Industry
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its fluorinated structure is particularly valuable in creating fluorinated polymers that exhibit unique physical and chemical characteristics.
Case Study 1: Antituberculosis Activity
Research on cyclic secondary amines has shown that compounds similar to this compound exhibit significant antituberculosis activity. The structure-activity relationship indicated that para-substitution was favored over meta-substitution for increased efficacy against Mycobacterium tuberculosis .
Case Study 2: Neuropharmacology
The amine group present in the compound allows for potential interactions with neurotransmitter systems. Studies are warranted to explore its effects within neurological contexts, particularly concerning modulation of neurotransmitter activity .
Propiedades
IUPAC Name |
4-(aminomethyl)-3,5-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOHACEMLNFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













